![molecular formula C12H14N2O4 B5874260 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5874260.png)
5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid, also known as ACA, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. This peptide has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. In
Mecanismo De Acción
The mechanism of action of 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid is not fully understood. However, it is believed that 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid exerts its biological effects by modulating the activity of various signaling pathways. For example, 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation. Additionally, 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid has been found to activate the p53 signaling pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells by activating the p53 signaling pathway. Additionally, 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid has been found to scavenge ROS, which can cause oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid in lab experiments is its stability. 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid is a synthetic peptide that is stable under a range of conditions, which makes it easier to handle and store. Additionally, 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid is relatively easy to synthesize using SPPS techniques. However, one limitation of using 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid in lab experiments is its cost. 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid is a relatively expensive peptide, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid. One area of interest is the development of 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid has shown promise as a potential anti-cancer agent, and further research is needed to explore its potential in this area. Finally, there is potential for the use of 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid in the development of anti-oxidant supplements, which could have benefits for overall health and well-being.
Métodos De Síntesis
The synthesis of 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid involves the use of solid-phase peptide synthesis (SPPS) techniques. This method involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. After the desired sequence is achieved, the peptide is cleaved from the solid support and purified. The final product is a white powder that is soluble in water.
Aplicaciones Científicas De Investigación
5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid has been found to have anti-oxidant effects by scavenging reactive oxygen species (ROS).
Propiedades
IUPAC Name |
5-(4-carbamoylanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c13-12(18)8-4-6-9(7-5-8)14-10(15)2-1-3-11(16)17/h4-7H,1-3H2,(H2,13,18)(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUMPMNYXCPPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide](/img/structure/B5874185.png)
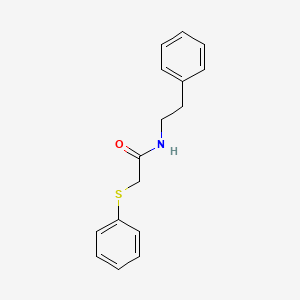
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5874195.png)
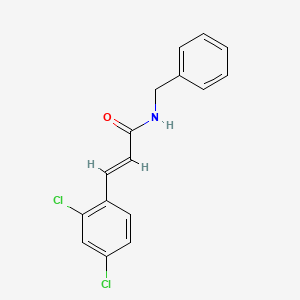
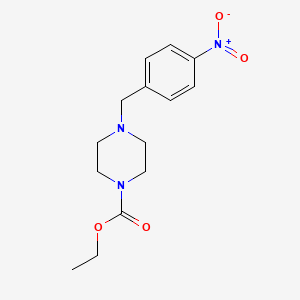
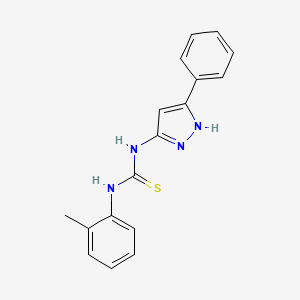
![N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5874222.png)

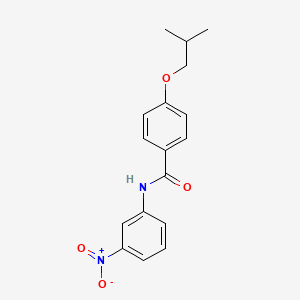
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-N-methylacetamide](/img/structure/B5874240.png)

![8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitroquinoline](/img/structure/B5874244.png)
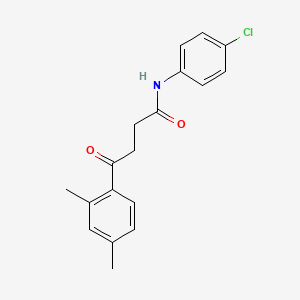
![1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone](/img/structure/B5874255.png)